molecular formula C8H5NO4 B15168807 2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione CAS No. 647860-35-3

2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B15168807
CAS No.: 647860-35-3
M. Wt: 179.13 g/mol
InChI Key: WFLNTKIOOARPNH-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This compound is characterized by the presence of two hydroxyl groups and a dione functionality, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phthalic anhydride with a suitable amine, followed by oxidation to introduce the hydroxyl groups. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The dione functionality can be reduced to form diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Diols and hydroxy derivatives.

    Substitution: Halogenated, nitrated, and sulfonated isoindole derivatives.

Scientific Research Applications

2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: Lacks the hydroxyl groups but shares the isoindole core.

    N-Hydroxyphthalimide: Contains one hydroxyl group and is used as an oxidizing agent.

    Isoindoline: A reduced form of isoindole with different reactivity.

Uniqueness

2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione is unique due to the presence of two hydroxyl groups and a dione functionality, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

647860-35-3

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

2,5-dihydroxyisoindole-1,3-dione

InChI

InChI=1S/C8H5NO4/c10-4-1-2-5-6(3-4)8(12)9(13)7(5)11/h1-3,10,13H

InChI Key

WFLNTKIOOARPNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)N(C2=O)O

Origin of Product

United States

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